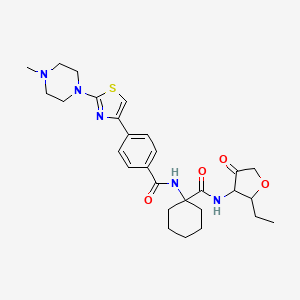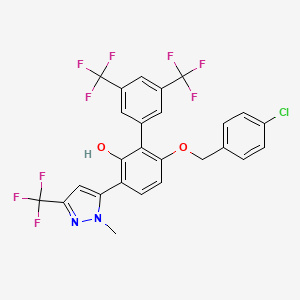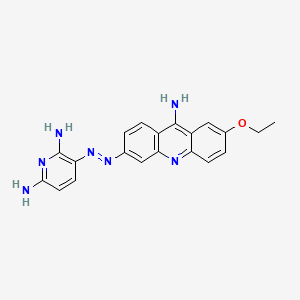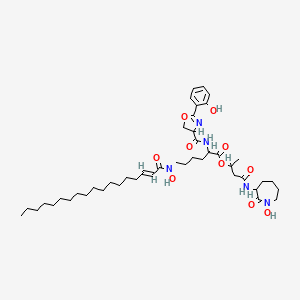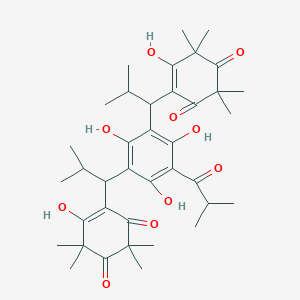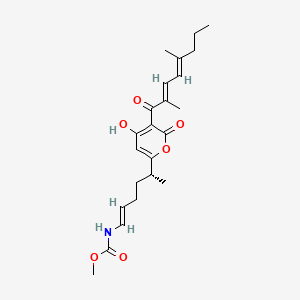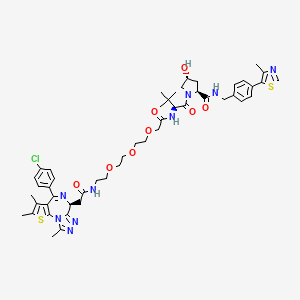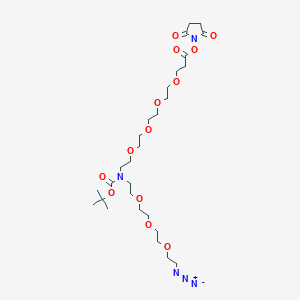
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester
概要
説明
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is a versatile compound widely used in chemical synthesis, particularly in the field of bioconjugation and drug development. This compound features a polyethylene glycol (PEG) backbone, which enhances its solubility and biocompatibility. The azide group allows for click chemistry reactions, while the N-hydroxysuccinimide (NHS) ester facilitates the conjugation with primary amines. The Boc (tert-butoxycarbonyl) group serves as a protective group for amines, which can be removed under acidic conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester typically involves multiple steps:
PEGylation: The process begins with the PEGylation of a suitable starting material, often involving the reaction of PEG with an azide-containing reagent to introduce the azide group.
Activation: The final step involves the activation of the PEG chain with NHS ester, which is typically done using N,N’-disuccinimidyl carbonate (DSC) or N,N’-disuccinimidyl dithiobis(propionate) (DTBP) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Click Chemistry: The azide group in N-(Azido-PEG3)-N-Boc-PEG4-NHS ester readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds, a common method for conjugating the compound to proteins, peptides, and other amine-containing molecules.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.
Amide Bond Formation: Primary amines and a suitable buffer (e.g., phosphate-buffered saline) are used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for Boc removal.
Major Products
Triazole Derivatives: Formed from click chemistry reactions.
Amide Conjugates: Resulting from the reaction with primary amines.
Deprotected Amines: Obtained after Boc removal.
科学的研究の応用
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is extensively used in various scientific research fields:
Chemistry: Utilized in the synthesis of complex molecules through click chemistry and amide bond formation.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and functional studies.
Medicine: Used in the development of drug delivery systems, particularly in the creation of antibody-drug conjugates (ADCs) and other targeted therapies.
Industry: Applied in the production of biocompatible materials and surface modifications for medical devices.
作用機序
The mechanism of action of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester involves its functional groups:
Azide Group: Participates in click chemistry reactions, enabling the conjugation of the compound to alkyne-containing molecules.
NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the attachment of the compound to various biomolecules.
Boc Group: Protects the amine functionality during synthesis and can be removed to expose the reactive amine group for further modifications.
類似化合物との比較
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is unique due to its combination of functional groups and PEGylation, which enhances solubility and biocompatibility. Similar compounds include:
Azido-PEG4-NHS ester: Lacks the Boc-protected amine, making it less versatile for certain applications.
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester: Similar structure but with a shorter PEG chain, affecting its solubility and flexibility.
Azido-PEG3-NHS ester: Does not have the Boc-protected amine, limiting its use in multi-step synthesis.
These comparisons highlight the unique properties of this compound, making it a valuable tool in various scientific and industrial applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N5O13/c1-28(2,3)45-27(37)32(8-12-40-16-20-43-19-15-39-11-7-30-31-29)9-13-41-17-21-44-23-22-42-18-14-38-10-6-26(36)46-33-24(34)4-5-25(33)35/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZJDOZGYDPWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100057 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112731-96-9 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112731-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)
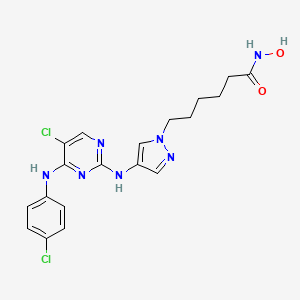
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)
